2-Amino-6-chloropurine is derived from guanine, a fundamental component of nucleic acids. The compound is categorized as a purine base, which is crucial for the formation of nucleotides and nucleic acids. Its halogenated structure, specifically the presence of a chlorine atom at the 6-position, distinguishes it from other purines and enhances its reactivity, making it valuable in various chemical syntheses, especially in the development of antiviral drugs like penciclovir and famciclovir .
The synthesis of 2-amino-6-chloropurine can be achieved through several methods, primarily involving the chlorination of guanine or its derivatives. The following are notable synthetic routes:
The molecular structure of 2-amino-6-chloropurine comprises a purine ring with an amino group at the 2-position and a chlorine atom at the 6-position.
2-Amino-6-chloropurine participates in various chemical reactions, particularly those involving halogen exchange:
The mechanism of action for compounds derived from 2-amino-6-chloropurine largely relates to their incorporation into nucleic acids or their interference with viral replication processes:
Research indicates that modifications at the 6-position significantly influence biological activity, making this compound pivotal in drug design.
The physical and chemical properties of 2-amino-6-chloropurine include:
2-Amino-6-chloropurine finds extensive applications in medicinal chemistry:
2-Amino-6-chloropurine (CAS No. 10310-21-1), systematically named as 6-chloro-7H-purin-2-amine, is a halogenated purine derivative with the molecular formula C₅H₄ClN₅ and a molecular weight of 169.57 g/mol [2] [5] [8]. Its structure features a purine core with an amino group (-NH₂) at position C2 and a chlorine atom at position C6, creating a reactive scaffold for nucleophilic substitution. This electronic asymmetry renders the C6 position highly electrophilic, while the C2 amino group participates in hydrogen bonding and coordination chemistry [1] [7]. The compound typically presents as an off-white to light yellow crystalline powder, soluble in polar organic solvents like dimethyl sulfoxide (DMSO, 31.82 mg/mL), chloroform, and acetone, but with limited solubility in aqueous media [2] [8].
Table 1: Atomic Coordinates and Properties of 2-Amino-6-chloropurine
Atom | Position | Bond Type | Electrochemical Properties |
---|---|---|---|
N1 | Imidazole ring | Aromatic | Electron-deficient site |
C2 | Substituted with -NH₂ | Single bond | Hydrogen-bond donor (pKa ~3.5) |
N3 | Connects imidazole/pyrimidine | Double bond | Coordination site for metals |
C6 | Substituted with -Cl | Polar covalent | Electrophilic center (susceptible to SNAr) |
Characteristic spectroscopic signatures include:
The synthesis of 2-amino-6-chloropurine emerged from foundational work on purine halogenation in the mid-20th century. Early methods relied on the Traube synthesis, involving cyclization of 4,5,6-triaminopyrimidine with formic acid, followed by chlorination at C6 [3] [7]. This approach suffered from low regioselectivity and harsh conditions. The 1950s saw advancements using phosphoryl chloride (POCl₃) as a chlorinating agent for oxopurines. Notably, Robins’ 1954 method converted hypoxanthine to 6-chloropurine using POCl₃ and dimethylaniline, though yields remained inconsistent due to hydrolysis side reactions [3] [7].
A transformative development occurred in the 1990s with the introduction of phase-transfer catalysts (PTCs). Patent WO1993015075A1 (1993) disclosed a high-yield (85–90%) route using guanine, POCl₃, and tetrabutylammonium bromide in acetonitrile/water mixtures. The PTC facilitated chloride ion transfer, enabling efficient chlorination at ≤80°C without expensive anhydrous conditions [1]. Modern refinements employ microwave-assisted synthesis or solid-state reactions, reducing reaction times from hours to minutes while maintaining yields >95% [7].
Table 2: Evolution of Synthetic Methods for 2-Amino-6-chloropurine
Era | Method | Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|---|
1950s | Traube Synthesis | Formic acid cyclization → Chlorination | 30–40 | Low regioselectivity, multi-step |
1954 | Robins' Chlorination | POCl₃, dimethylaniline, reflux | 50–60 | Hydrolysis sensitivity, high temperature |
1993 | Phase-Transfer Catalysis | Guanine, POCl₃, Bu₄N⁺Br⁻, H₂O/CH₃CN | 85–90 | Catalyst cost, solvent separation |
2010s | Modern Optimization | Microwave irradiation, solvent-free | >95 | Scalability challenges |
2-Amino-6-chloropurine’s C6 chlorine is a versatile handle for nucleophilic displacement, enabling its use in synthesizing antiviral, anticancer, and enzyme-targeting agents. Key applications include:
Antiviral Prodrug Synthesis: The compound serves as the core for dioxolane nucleosides like Amdoxovir (DAPD), an anti-HIV agent. Displacement of Cl with dioxolane sugars yields intermediates converted enzymatically to active triphosphates. Clinical studies show DAPD retains efficacy against HIV strains resistant to zidovudine (AZT) or lamivudine (3TC) due to its unique metabolic pathway via deamination to dioxolane-guanine (DXG) [6]. Similarly, 6-chloroguanosine (CAS 2004-07-1), derived from ribosylation, inhibits Epstein-Barr virus replication by disrupting viral RNA synthesis [4].
Enzyme Inhibition: Unmodified 2-amino-6-chloropurine inhibits Plasmodium falciparum HGXPRT (hypoxanthine-guanine-xanthine phosphoribosyltransferase), a malaria target, with an IC₅₀ of 67 μM. It competitively blocks hypoxanthine uptake, disrupting purine salvage in parasites [5].
Prodrug Optimization: C6 derivatization enhances bioavailability. Amination with alkylamino groups (e.g., -CH₂CH₂NH₂) boosts anti-HIV potency 17-fold versus DAPD [6]. Valyl ester prodrugs (e.g., 5′-L-valyl-6-chloropurine) improve water solubility and CNS penetration, critical for targeting neurotropic viruses [4] [6].
Table 3: Medicinal Derivatives Synthesized from 2-Amino-6-chloropurine
Derivative | Synthetic Route | Therapeutic Target | Key Advantage |
---|---|---|---|
Amdoxovir (DAPD) | Ribosylation → Deamination | HIV-1 RT | Activity against AZT/3TC-resistant strains |
6-Chloroguanosine | Ribose coupling → Enzymatic activation | EBV, HHV-6 | RNA chain termination |
2-Amino-6-(aminoethyl)purine | SNAr with ethylenediamine | HIV-1 (PBM cells) | 17× potency increase over DAPD |
5′-L-Valyl-DAPD | Esterification at sugar 5′-OH | HIV CNS reservoirs | Enhanced BBB penetration |
Mechanistically, its utility stems from:
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3